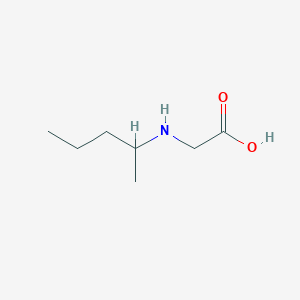

2-(Pentan-2-ylamino)acetic acid

Description

Defining the Significance of N-Alkylated α-Amino Acids as Advanced Synthetic Building Blocks

N-alkylated α-amino acids represent a specialized class of amino acid derivatives where one or both of the hydrogen atoms on the α-amino group are replaced by an alkyl group. researchgate.netmdpi.com This structural modification imparts unique chemical and physical properties, making them highly valuable as advanced synthetic building blocks in various fields of chemical and pharmaceutical research. researchgate.netmanchester.ac.uknih.gov Their incorporation into peptides can significantly enhance proteolytic stability, membrane permeability, and conformational rigidity, which are critical parameters for the development of peptide-based therapeutics. nih.govvu.nl The presence of the N-alkyl group can also influence the three-dimensional structure of molecules, making them useful in creating compounds with specific pharmacological profiles. mdpi.comchimia.ch

The versatility of N-alkylated α-amino acids extends to their use as chiral ligands in asymmetric catalysis, where their structural and electronic properties can be fine-tuned to achieve high levels of stereoselectivity in chemical reactions. mdpi.comnih.gov Furthermore, they serve as key intermediates in the synthesis of biodegradable polymers and other specialty chemicals. researchgate.netnih.gov Traditional methods for their synthesis, such as reductive amination and nucleophilic substitution, often involve harsh reagents and complex purification procedures. mdpi.commanchester.ac.uk Consequently, there is a growing interest in developing more sustainable and efficient synthetic routes, including biocatalytic and catalytic N-alkylation methods. manchester.ac.uknih.govmanchester.ac.uk

Contextualizing 2-(Pentan-2-ylamino)acetic acid within the Framework of N-Substituted Glycine (B1666218) Derivatives

This compound is a specific example of an N-substituted glycine derivative. nih.govresearchgate.net Glycine, being the simplest amino acid with a hydrogen atom as its side chain, provides a fundamental scaffold for the introduction of various substituents on its nitrogen atom. mdpi.comnih.gov The substitution of a pentan-2-yl group onto the nitrogen of glycine introduces a chiral, non-polar side chain, thereby increasing the lipophilicity and steric bulk of the parent amino acid. nih.gov

N-substituted glycine derivatives, in general, are explored for their potential as bidentate ligands capable of forming stable complexes with metal ions. nih.gov The nature of the N-alkyl substituent, including its chain length and branching, significantly influences the properties of the resulting glycine derivative, such as its solubility, lipophilicity, and interaction with biological macromolecules. nih.govresearchgate.net The study of a homologous series of N-alkylated glycines allows for a systematic investigation of how these structural modifications affect their chemical and biological activities. nih.gov

Rationale and Scope of the Comprehensive Research Outline for this compound

A comprehensive investigation into this compound is warranted to fully elucidate its chemical properties and potential applications. The rationale for such a study stems from the broader importance of N-alkylated amino acids in medicinal chemistry and materials science. researchgate.netuq.edu.aunih.gov By focusing on this specific compound, researchers can gain detailed insights into the structure-property relationships within the class of N-substituted glycine derivatives.

The scope of this research would encompass several key areas. A primary focus would be on the development and optimization of synthetic methodologies for its preparation, aiming for efficiency and stereochemical control. manchester.ac.uknih.gov A thorough characterization of its physicochemical properties, including spectroscopic data and solid-state structure, would provide a fundamental understanding of the molecule. mdpi.comnih.gov Furthermore, exploring its reactivity and potential as a building block in the synthesis of more complex molecules would be a crucial aspect of the research. chimia.ch

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 87045-12-3 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| SMILES Code | O=C(O)CNC(C)CCC |

Structure

2D Structure

3D Structure

Properties

CAS No. |

87045-12-3 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-(pentan-2-ylamino)acetic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-4-6(2)8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

KKUYORHOKWFOEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NCC(=O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Pentan 2 Ylamino Acetic Acid and Analogues

Quantum Chemical Studies for Electronic and Molecular Properties

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govuzh.ch This method is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are widely used to determine the optimized geometries, which correspond to the lowest energy arrangement of atoms in a molecule, and to calculate various energetic properties. uzh.ch For 2-(Pentan-2-ylamino)acetic acid, DFT analysis would typically involve optimizing the molecular geometry to find the most stable conformer(s). The presence of rotatable bonds in the pentyl group and around the nitrogen atom suggests that multiple low-energy conformations may exist. smolecule.com

The following table illustrates typical geometric parameters that can be obtained from DFT calculations for a molecule like this compound, based on general knowledge of similar structures. nih.gov

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (amine) | 1.46 Å |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| N-H (amine) | 1.01 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C-N-C | 112° |

| O=C-O | 125° | |

| Dihedral Angle | H-N-C-C | Variable (conformational) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atoms of the carboxyl group, reflecting their electron-donating nature. The LUMO would likely be centered on the carbonyl carbon and the C-O single bond of the carboxylic acid, which are the most electrophilic sites. The HOMO-LUMO gap can be used to predict the molecule's reactivity in various chemical reactions. nih.gov

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -6.0 to -7.0 | Electron-donating capacity |

| LUMO | -1.0 to -2.0 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 eV | Chemical reactivity and stability |

Note: These energy values are typical for similar organic molecules and serve as an illustrative example. nih.govresearchgate.net Actual values would be determined through quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. rsc.org It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-type structures (bonds and lone pairs). NBO analysis is particularly useful for understanding charge transfer, hyperconjugation, and delocalization of electron density within a molecule. researchgate.netnih.govresearchgate.net The analysis can quantify the stabilization energies associated with these interactions, providing insight into their significance. researchgate.net

In this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals. It can also be used to determine the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods. rsc.orgresearchgate.net These charge distributions are fundamental to understanding intermolecular interactions.

| Interaction (Donor -> Acceptor) | Type | Stabilization Energy (E(2)) (kcal/mol) |

| N(lp) -> σ(C-C) | Hyperconjugation | 1-5 |

| O(lp) -> σ(C-O) | Hyperconjugation | 2-10 |

| C-H -> σ*(C-N) | Hyperconjugation | 0.5-3 |

Note: The stabilization energies are illustrative and represent the typical strength of such interactions in organic molecules. Specific values for this compound would be obtained from NBO calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.dewuxiapptec.com The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net Different colors on the MEP map indicate different values of the electrostatic potential. wuxiapptec.com Typically, red regions represent the most negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate the most positive potential (electron-poor areas, susceptible to nucleophilic attack). wuxiapptec.comresearchgate.net Green and yellow areas represent intermediate potential values. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack or hydrogen bonding. pearson.com A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen on the amino group, highlighting them as sites for nucleophilic attack or deprotonation. pearson.com

Molecules with significant charge-transfer characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. optica.orgresearchgate.net Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). pku.edu.cn The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO response. pku.edu.cn Amino acids and their derivatives have been investigated for their NLO properties. optica.orgresearchgate.netpku.edu.cn The presence of electron-donating (amino) and electron-accepting (carboxyl) groups in this compound suggests that it may possess NLO activity. acs.org

| Property | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | µ | 2-5 D |

| Mean Polarizability | α | 50-100 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability | β | 1-10 x 10⁻³⁰ esu |

Note: These values are illustrative and based on studies of similar organic molecules. researchgate.net Precise NLO properties for this compound would require specific theoretical calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, molecular modeling and dynamics simulations are employed to investigate the behavior of larger systems and to explore conformational changes and interactions over time.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of molecules like this compound in various environments, such as in solution. nih.govmdpi.com For a flexible molecule like this, MD simulations can explore the accessible conformational space, identifying the most populated conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a real-world system.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses five rotatable bonds, a multitude of conformations are possible. smolecule.com Conformational analysis through computational methods aims to identify the most stable, low-energy arrangements of the atoms and to map the energetic barriers between them.

Computational chemists explore the potential energy surface (PES) of a molecule, a mathematical landscape where the potential energy is a function of the molecular geometry. For this compound, key degrees of freedom include the torsion angles around the C-C bonds of the pentyl group and the C-N and N-C bonds of the amino acid backbone. By systematically rotating these bonds and calculating the energy at each step using methods like Density Functional Theory (DFT), a detailed map of the conformational space can be generated. researchgate.netnih.gov

Studies on analogous molecules, such as simple carboxylic acids and other amino acid derivatives, show that low-energy conformers are often stabilized by intramolecular hydrogen bonds and favorable electrostatic interactions. researchgate.netcore.ac.uk For this compound, interactions between the carboxylic acid group and the secondary amine are expected to play a significant role in determining conformational preferences. The most stable conformers represent the most probable shapes the molecule will adopt, influencing its interactions with other molecules, such as biological receptors or solvent molecules. nih.govmdpi.com

Prediction of Spectroscopic Parameters from Computational Models

Computational models are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds. Quantum mechanical calculations, particularly DFT, can provide highly accurate predictions of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov

For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions. These theoretical spectra can be compared with experimental FT-IR data. For instance, the characteristic broad absorption band of the carboxylic acid O-H stretch, typically observed between 2500-3300 cm⁻¹, arises from hydrogen bonding and can be accurately modeled. smolecule.comnih.gov Similarly, other key vibrations such as the C=O stretch of the carbonyl group and the N-H bend of the secondary amine can be assigned based on computational predictions.

In the realm of NMR spectroscopy, computational methods can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus within the molecule's calculated equilibrium geometry. Comparing these predicted shifts with experimental data helps confirm the structure and assign specific resonances to the correct atoms in the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. copernicus.orgcopernicus.org

| Spectroscopic Technique | Functional Group | Predicted Frequency/Shift (Illustrative) | Characteristic Experimental Frequency/Shift | Reference |

|---|---|---|---|---|

| FT-IR | O-H Stretch (Carboxylic Acid) | ~3000 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | smolecule.comnih.gov |

| FT-IR | C=O Stretch (Carboxylic Acid) | ~1715 cm⁻¹ | 1700-1725 cm⁻¹ | nih.gov |

| FT-IR | N-H Bend (Secondary Amine) | ~1560 cm⁻¹ | 1550-1650 cm⁻¹ | researchgate.net |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~175 ppm | 170-185 ppm | nih.gov |

| ¹H NMR | Carboxylic Acid Proton (COOH) | ~10-12 ppm | 10-13 ppm (variable) | nih.gov |

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction, providing insights into reaction rates, selectivity, and the roles of catalysts.

Elucidation of Amide Bond Formation Mechanisms

The formation of an amide bond is a fundamental reaction in organic chemistry. When this compound's carboxylic acid group is activated and reacts with an amine, it forms a new amide. Computational studies, typically using DFT, can investigate the precise mechanism of this transformation. rhhz.net

Two primary pathways are often considered for acyl substitution reactions: a stepwise mechanism and a concerted mechanism.

Stepwise Mechanism: This pathway involves the nucleophilic attack of the amine on the activated carboxyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to form the final amide product. rhhz.netresearchgate.net

Concerted Mechanism: In this pathway, the formation of the new C-N bond and the cleavage of the C-leaving group bond occur simultaneously through a single transition state, avoiding a discrete intermediate. rhhz.net

Computational modeling can locate the structures of the transition states for both potential pathways and calculate their corresponding activation energy barriers. rsc.org The pathway with the lower energy barrier is the kinetically favored one. Such studies have been crucial in understanding why certain coupling reagents used in peptide synthesis can minimize racemization by favoring mechanisms that avoid specific intermediates. nih.govacs.org For a chiral molecule like this compound, understanding these mechanistic details is critical for predicting and controlling the stereochemical outcome of the reaction.

| Reaction Pathway | Key Feature | Calculated Activation Energy (kcal/mol) - Illustrative | Reference |

|---|---|---|---|

| Stepwise Mechanism | Formation of Tetrahedral Intermediate | 22-28 | rhhz.netrsc.org |

| Concerted Mechanism | Single Transition State | 18-24 | rhhz.net |

Computational Probes of Catalytic Effects in N-Alkylation Reactions

The synthesis of this compound and its analogues often involves the N-alkylation of a primary amino acid with an alcohol, a reaction frequently mediated by a transition metal catalyst. nih.gov Computational probes are vital for understanding how these catalysts operate and for designing more efficient ones.

DFT calculations have been successfully applied to unravel the mechanisms of catalytic N-alkylation, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.govacs.org A common catalytic cycle elucidated through computational studies involves three main stages: acs.orgfigshare.comresearchgate.net

Alcohol Oxidation: The catalyst first facilitates the dehydrogenation of the alcohol (e.g., pentan-2-ol) to form the corresponding aldehyde or ketone (pentan-2-one) and a metal-hydride species.

Imine Formation: The newly formed carbonyl compound undergoes condensation with the amino acid (e.g., glycine) to form an imine intermediate, releasing a molecule of water.

Imine Reduction: The metal-hydride species, formed in the first step, then reduces the imine to yield the final N-alkylated amino acid product, this compound, and regenerates the active catalyst.

Chemical Reactivity and Derivatization Pathways of 2 Pentan 2 Ylamino Acetic Acid

Amide Bond Formation Reactions with Carboxylic Acids and Amines

The carboxylic acid moiety of 2-(pentan-2-ylamino)acetic acid readily participates in amide bond formation, a cornerstone reaction in organic and medicinal chemistry. researchgate.netwikipedia.orgresearchgate.net This transformation involves the coupling of the carboxylic acid with a primary or secondary amine to form a carboxamide. wikipedia.org Conversely, the secondary amine of this compound can react with carboxylic acids to yield amides. mnstate.edu

The direct reaction between a carboxylic acid and an amine to form an amide is generally challenging and often requires harsh conditions. researchgate.net Therefore, the carboxylic acid is typically activated to enhance its reactivity. researchgate.net Common methods for activating the carboxylic acid include conversion to a more reactive species like an acid chloride or the use of coupling reagents. researchgate.netlibretexts.org For instance, treatment of a carboxylic acid with thionyl chloride (SOCl₂) effectively converts it into the corresponding acid chloride, which then readily reacts with an amine to form the amide. libretexts.org

A wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions, which is particularly important when dealing with sensitive substrates to prevent side reactions and racemization. researchgate.netorganic-chemistry.org These reagents activate the carboxylic acid in situ, allowing for efficient coupling with the amine.

The reaction of the amino group of this compound with an activated carboxylic acid, such as an acid chloride or an acid anhydride, proceeds via a nucleophilic acyl substitution mechanism to furnish the corresponding amide. mnstate.edulibretexts.org This reactivity is fundamental to the construction of larger molecules and peptidomimetic structures.

Table 1: Examples of Amide Bond Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Amine | N-Substituted 2-(pentan-2-ylamino)acetamide | Amide formation via carboxylic acid activation |

| Carboxylic Acid | This compound | N-(Pentan-2-yl)glycine derivative | Amide formation via the amino group |

| Acid Chloride | This compound | N-Acyl-N-(pentan-2-yl)glycine | Nucleophilic acyl substitution |

| Acid Anhydride | This compound | N-Acyl-N-(pentan-2-yl)glycine | Nucleophilic acyl substitution |

N-Derivatization and Functionalization Strategies of the Amino Group

The secondary amine of this compound is a key handle for a variety of derivatization and functionalization strategies. These modifications are crucial for altering the molecule's properties and for its incorporation into more complex structures like peptidomimetics and for late-stage functionalization.

Formation of Peptidomimetic Scaffolds and Peptoids

Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. rsc.org this compound serves as a valuable building block for the synthesis of certain types of peptidomimetics, particularly peptoids or N-substituted glycines. rsc.orgnih.gov Peptoids are a class of peptidomimetics where the side chains are attached to the nitrogen atom of the amide backbone rather than the α-carbon. rsc.org

The synthesis of peptoids typically involves a submonomer approach where an acylation step is followed by a nucleophilic displacement with a primary amine. nih.gov In this context, the secondary amine of a molecule like this compound can be incorporated as a side chain-bearing unit. The synthesis of bicyclic tripeptidomimetic scaffolds has been reported, demonstrating the utility of related N-alkylated amino acids in constructing complex architectures. uib.no These scaffolds can present side chains in a constrained conformation, which is beneficial for targeting protein-protein interactions. uib.nonih.gov The ability to introduce diverse side chains via N-alkylation is a key advantage in creating libraries of peptidomimetics for biological screening. rsc.org

Late-Stage Modification and Introduction of Diverse Functional Groups

Late-stage modification refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. scripps.edursc.org This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogs with diverse properties from a common advanced intermediate. scripps.edunih.govnih.gov The amino group of this compound provides a reactive site for such modifications.

Various functional groups can be introduced through N-alkylation or N-acylation reactions. For instance, the amine can be reacted with a variety of electrophiles to introduce new functionalities. mnstate.edu This allows for the tuning of properties such as lipophilicity, polarity, and the introduction of specific binding elements or reactive handles for bioconjugation. The development of C-H activation strategies has further expanded the toolbox for late-stage functionalization, enabling modifications at positions that are not readily accessible through traditional methods. nih.gov While not directly acting on the nitrogen, these methods can be used on the pentyl group or other parts of a larger molecule containing the this compound moiety.

Applications in Chemical Synthesis and Materials Science

Role as Essential Building Blocks in Organic Synthesis

In the field of organic synthesis, "building blocks" refer to relatively simple molecules that serve as key intermediates for the stepwise construction of more complex target compounds. mdpi.com Amino acids are a foundational class of biological building blocks used in the synthesis of proteins. 2-(Pentan-2-ylamino)acetic acid, as an N-alkylated α-amino acid derivative, is a highly valuable synthetic building block. mdpi.comnih.gov Its structure is isomeric to the amino acid leucine, but with the side chain repositioned from the alpha-carbon to the backbone nitrogen atom.

This structural arrangement is central to its primary application as a monomer unit for a class of polymers known as polypeptoids, or poly-N-substituted glycines. acs.orgpnas.org The synthesis of N-alkylated glycines is often achieved through the nucleophilic substitution of a haloacetic acid with a primary amine, in this case, reacting chloroacetic acid with pentan-2-ylamine. mdpi.com The resulting molecule contains both a nucleophilic amine and an electrophilic carboxylic acid (or its derivative), enabling its participation in polymerization and other coupling reactions to build larger, more intricate molecular frameworks. researchgate.net

Utility in Ligand Design for Asymmetric Catalysis

The structural motifs present in N-alkylated amino acids lend themselves to the design of chiral ligands for asymmetric catalysis. mdpi.comnih.govresearchgate.net Asymmetric catalysis is a powerful tool in modern chemistry that relies on chiral catalysts to produce a specific enantiomer of a product. The efficacy of these catalysts often depends on the three-dimensional structure of the ligand coordinated to a central metal atom. nih.govrsc.org

While this compound itself may not be a standalone ligand, it serves as a crucial component for constructing more complex chiral environments. rsc.orgmdpi.com When incorporated into peptoid oligomers, these residues contribute to the formation of a defined spatial structure around a catalytic center. rsc.org The nitrogen atom on the polymer backbone can act as a coordination site for metal ions. Researchers have successfully developed peptoid-based ligands capable of chelating various metals, including cobalt, europium, and terbium. rsc.orgnih.gov By creating combinatorial libraries of peptoids with diverse side chains, it is possible to screen for and identify ligands with high affinity and selectivity for specific metal ions. rsc.orgrsc.orgresearchgate.net Furthermore, cyclic peptoids have demonstrated potential as enantioselective phase-transfer catalysts for the synthesis of other α-amino acids, highlighting the utility of this compound class in creating sophisticated catalytic systems. rsc.orgmdpi.com

Precursors for the Development of Functional Biopolymers and Advanced Materials

This compound is a direct precursor to a significant class of bio-inspired polymers known as polypeptoids. acs.orgpnas.org These polymers, which are composed of N-substituted glycine (B1666218) units, are considered functional biopolymers due to their unique properties and potential for application in biomedicine and materials science. mdpi.comresearchgate.netnih.gov The physical and chemical properties of a polypeptoid are precisely controlled by the chemical nature of the side chains attached to the backbone nitrogens. acs.orgucsb.edu

The incorporation of the pentan-2-yl side chain imparts hydrophobicity to the resulting polymer. When this monomer is included in a sequence with other monomers (e.g., hydrophilic ones), it can lead to amphiphilic polymers that self-assemble in solution. acs.org This self-assembly process can generate highly ordered, advanced materials with hierarchical nanostructures, such as nanosheets, nanotubes, and micelles. acs.orgnih.gov These materials are being explored for a wide range of applications, including:

Drug Delivery: Encapsulating hydrophobic drugs within the core of self-assembled nanostructures. researchgate.net

Antimicrobial Surfaces: Creating materials that mimic the properties of natural antimicrobial peptides. nih.gov

Tissue Engineering: Developing biocompatible scaffolds for cell growth. nih.gov

The synthesis of these advanced materials is made possible by robust polymerization techniques, such as the living nucleophilic ring-opening polymerization of N-substituted glycine N-carboxyanhydrides (NNCAs) or solid-phase synthesis methods. researchgate.netacs.org

Synthesis of Constrained Peptide Mimics and Peptoid Architectures

The most prominent application of this compound is in the synthesis of peptoids, which are a major class of peptide mimics, or "peptidomimetics". mdpi.comnih.govnih.govnih.gov Peptoids are structural isomers of peptides where the side chain is appended to the backbone amide nitrogen rather than the α-carbon. pnas.orgnih.govstanford.edu This seemingly subtle structural modification has profound consequences:

Protease Resistance: The absence of protons on the backbone amide nitrogens and the altered side-chain position render peptoids highly resistant to degradation by proteases, which are enzymes that break down natural peptides and proteins. nih.govstanford.edu This greatly enhances their stability and bioavailability in biological systems.

Conformational Flexibility and Control: The peptoid backbone lacks the hydrogen bond donors that define peptide secondary structures like α-helices and β-sheets. However, stable, folded structures can be induced through specific side-chain interactions. pnas.orgucsb.edu

The primary method for creating these architectures is the solid-phase submonomer synthesis . pnas.orgucsb.eduescholarship.org This technique involves a simple, iterative two-step cycle:

Acylation: A resin-bound amine is acylated with a haloacetic acid (e.g., bromoacetic acid).

Displacement: The halide is displaced via a nucleophilic substitution reaction with a primary amine submonomer, such as pentan-2-ylamine. This step introduces the desired side chain.

By repeating this cycle, a specific sequence of N-substituted glycine monomers is built, resulting in a defined peptoid polymer. The incorporation of bulky, chiral side chains, like the pentan-2-yl group, can create steric interactions that constrain the polymer backbone, forcing it to adopt stable, helical secondary structures. pnas.org These "constrained peptide mimics" can replicate the three-dimensional shape of bioactive peptide epitopes, allowing them to function as, for example, selective receptor antagonists while possessing superior stability compared to their peptide counterparts. researchgate.net

| Application Area | Description | Relevant Section |

| Organic Synthesis | Serves as a fundamental monomer unit for building complex molecules and polymers. | 6.1 |

| Asymmetric Catalysis | Used as a component in the design of chiral ligands and peptoid-based catalysts for metal coordination. | 6.2 |

| Advanced Materials | Acts as a precursor for polypeptoids, which can self-assemble into functional nanostructures like nanotubes and micelles. | 6.3 |

| Biomimicry | The primary building block for synthesizing peptoids, which are protease-resistant mimics of natural peptides with therapeutic potential. | 6.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.